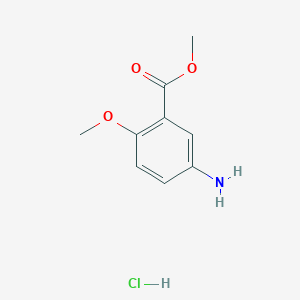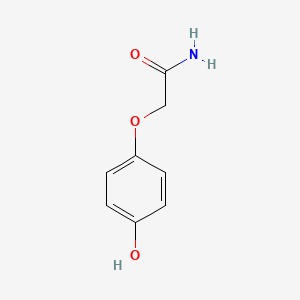
5-Metil-1,3,4-tiadiazol-2-carbaldehído
Descripción general
Descripción
“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is a chemical compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.16 g/mol . It is typically solid at room temperature .
Synthesis Analysis
The synthesis of “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives can be achieved through various methods. For instance, one study reported the synthesis of a similar molecule, “5 Mercapto 2-- (5 methyl furan 2 yl 1,3,4 thiadiazole”, from the reaction of “2 amino 5 mercapto 1,3,4 thiadiazole” with "5 methyl furan 2 carbaldehyde" .
Molecular Structure Analysis
The molecular structure of “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The InChI code for this compound is 1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 .
Chemical Reactions Analysis
“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives demonstrate unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives . They can also undergo reactions at the carbon atoms adjacent to the sulfur atom, resulting in C-substituted derivatives .
Physical and Chemical Properties Analysis
“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is typically solid at room temperature . It has a molecular weight of 128.16 g/mol . The IR spectrum of a similar compound showed a characteristic band at 1713 cm−1, which could be attributed to the C=O stretching frequency .
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
Los derivados de 1,3,4-tiadiazol, incluido el 5-Metil-1,3,4-tiadiazol-2-carbaldehído, se han encontrado como potentes agentes antimicrobianos . Se han probado contra diversas cepas bacterianas, como E. coli, B. mycoides y C. albicans . Algunos de estos compuestos han mostrado efectos inhibitorios sobre Klebsiella pneumoniae y Staphylococcus hominis .
Agentes antifúngicos
Estos compuestos también se han evaluado por sus actividades antifúngicas contra G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans y Thanatephorus cucumeris (T. cucumeris) .
Agentes antimicobacterianos
Algunos derivados de 1,3,4-tiadiazol han exhibido actividad inhibitoria y pueden considerarse como un buen punto de partida para el descubrimiento de nuevos compuestos líderes en el campo de la tuberculosis multirresistente .
Unión al ADN
Se ha investigado el mecanismo de interacción de las moléculas de 1,3,4-tiadiazol con el ADN de timo de ternera (CT-ADN) . Esta interacción es crucial para comprender las posibles aplicaciones terapéuticas de estos compuestos.
Agentes anticancerígenos
Los derivados de 1,3,4-tiadiazol se han estudiado por sus potenciales actividades anticancerígenas . Los mecanismos y objetivos específicos de estos compuestos en las células cancerosas son áreas de investigación en curso.
Otras actividades biológicas
Además de lo anterior, los derivados de 1,3,4-tiadiazol se han asociado con una amplia gama de otras propiedades biológicas, como actividades antidiabéticas, antihipertensivas, antiinflamatorias y antivirales .
Direcciones Futuras
The future directions for “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives could involve further exploration of their antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
Mecanismo De Acción
Target of Action
Compounds with a similar thiadiazole scaffold have been found to interact with various biological targets .
Mode of Action
Compounds with a similar thiadiazole scaffold have been shown to interact with their targets in various ways . For instance, some thiadiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been found to affect various biochemical pathways .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit various biological activities, such as anticancer and antimicrobial activities .
Análisis Bioquímico
Biochemical Properties
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are essential for cell cycle regulation and DNA replication . These interactions often involve the binding of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of CDKs and topoisomerases . Additionally, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, its interaction with CDKs results in the inhibition of kinase activity, which is crucial for cell cycle progression . Furthermore, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interactions with enzymes such as CDKs and topoisomerases play a significant role in its metabolic effects.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde are critical for its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects.
Propiedades
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFDERTUUICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608254 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61018-49-3 | |
| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)









